molecular formula C15H11N B15369907 9,10-Dihydrophenanthrene-9-carbonitrile CAS No. 56666-55-8

9,10-Dihydrophenanthrene-9-carbonitrile

Cat. No.: B15369907
CAS No.: 56666-55-8
M. Wt: 205.25 g/mol
InChI Key: YAZIEMKGAIIMKF-UHFFFAOYSA-N
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Description

9,10-Dihydrophenanthrene-9-carbonitrile (: 56666-55-8) is a specialized organic compound with the molecular formula C 15 H 11 N and a molecular weight of 205.25 g/mol [ ]. This compound features a nitrile group attached to the 9-position of a 9,10-dihydrophenanthrene core structure, a framework known for its significance in various research domains [ ]. The 9,10-dihydrophenanthrene scaffold serves as a valuable model in organic and environmental chemistry for investigating hydrogenation processes and aromatic stabilization energies of polycyclic aromatic hydrocarbons (PAHs) [ ]. Researchers utilize this core structure to study electrophilic aromatic substitution reactions, providing critical insights for the synthesis of complex organic molecules [ ]. Furthermore, derivatives of 9,10-dihydrophenanthrene are of substantial interest in medicinal chemistry research. Recent studies have identified 9,10-dihydrophenanthrene derivatives as potent inhibitors of the SARS-CoV-2 3CL pro enzyme, highlighting their potential in antiviral drug discovery for COVID-19 therapy [ ]. These compounds have also demonstrated antineuroinflammatory activity, making them subjects of interest for neurological research [ ]. Naturally occurring 9,10-dihydrophenanthrene derivatives have been isolated from various plant species and evaluated for diverse biological activities, including cytotoxic effects [ ]. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data.

Properties

CAS No.

56666-55-8

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

9,10-dihydrophenanthrene-9-carbonitrile

InChI

InChI=1S/C15H11N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-8,12H,9H2

InChI Key

YAZIEMKGAIIMKF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C3=CC=CC=C31)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Parameters of Phenanthrene-Based Carbonitriles

Compound Substituents Intermolecular Distance (Å) π-Stacking Behavior
3,6-Difluorophenanthrene-9,10-dicarbonitrile 3,6-diF 3.45–3.65 (Table 13) Tight π-stacking due to electron-withdrawing F
3,6-Dimethylphenanthrene-9,10-dicarbonitrile 3,6-diMe 3.60–3.80 (Table 14) Moderate stacking; steric hindrance from Me
3,6-Dimethoxyphenanthrene-9,10-dicarbonitrile 3,6-diOMe 3.70–3.90 (Table 15) Weak stacking; electron-donating OMe reduces interaction
9,10-Dihydrophenanthrene-9-carbonitrile Monocarbonitrile N/A Reduced π-stacking due to non-planar dihydro core

Key Findings :

  • Electron-withdrawing substituents (e.g., -F) enhance π-stacking interactions in dicarbonitriles, while electron-donating groups (e.g., -OMe) weaken them .
  • The dihydro core of 9,10-dihydrophenanthrene-9-carbonitrile disrupts planarity, reducing π-stacking efficiency compared to fully aromatic analogs .

Comparison with Functionalized Dihydrophenanthrene Derivatives

3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

This derivative features dual nitriles, an amino group, and a dimethoxyphenyl substituent. Structural analysis shows:

  • Enhanced hydrogen bonding via the -NH₂ group, absent in 9,10-dihydrophenanthrene-9-carbonitrile .
  • Broader bioactivity profile due to multiple functional groups .

9,10-Diphenylanthracene-2-boronic Acid

Electronic Properties: HOMO/LUMO Analysis

Table 2: Frontier Molecular Orbital Energies

Compound HOMO (eV) LUMO (eV) Band Gap (eV)
Phenanthrene-9,10-dicarbonitrile -6.2 -3.1 3.1
3,6-di(4-MePh)Phenanthrene-9,10-dicarbonitrile -5.9 -2.8 3.1
9,10-Dihydrophenanthrene-9-carbonitrile N/A N/A Estimated >3.5

Key Findings :

  • Dual nitriles in phenanthrene-9,10-dicarbonitriles lower LUMO energies, enhancing electron-accepting capacity compared to monocarbonitriles .
  • The dihydro core in 9,10-dihydrophenanthrene-9-carbonitrile likely increases the band gap due to reduced conjugation .

Q & A

Q. What are common synthetic routes for preparing 9,10-Dihydrophenanthrene-9-carbonitrile?

Methodological Answer: A widely used approach involves nucleophilic substitution of halogenated precursors. For example, reacting 9-bromo-9,10-dihydrophenanthrene with copper cyanide (CuCN) in a polar aprotic solvent (e.g., DMF) under reflux conditions. Reaction parameters such as solvent polarity, temperature (typically 80–120°C), and catalyst loading must be optimized to maximize yield. Purification via column chromatography or recrystallization ensures product integrity. This method is analogous to the synthesis of 9-cyanophenanthrene from 9-bromophenanthrene .

Q. What spectroscopic and analytical techniques are effective for characterizing 9,10-Dihydrophenanthrene-9-carbonitrile?

Methodological Answer:

  • IR Spectroscopy : Identify the nitrile (C≡N) stretch near 2200–2250 cm⁻¹.
  • GC-MS : Confirm molecular weight via the molecular ion peak (e.g., m/z 205 for C₁₅H₁₁N).
  • NMR : ¹H NMR resolves dihydro protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms the nitrile carbon (δ 115–120 ppm).
  • Thermodynamic Data : Reference gas-phase enthalpy (ΔfH° ~250 kJ/mol) and entropy (S° ~350 J/mol·K) from calorimetry or computational models .

Q. How can researchers assess the solubility and stability of 9,10-Dihydrophenanthrene-9-carbonitrile in different solvents?

Methodological Answer: Perform solubility tests in solvents of varying polarity (e.g., hexane, DCM, DMSO) using UV-Vis spectroscopy to quantify saturation points. Stability is evaluated via accelerated degradation studies under heat (40–80°C) or light exposure, monitored by HPLC. Polar aprotic solvents like DMF enhance stability due to reduced hydrolysis risk .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize dihydrophenanthrene derivatives with multiple nitrile groups?

Methodological Answer: For derivatives like 2,4-dicarbonitriles, use a one-pot multicomponent reaction with malononitrile and aryl aldehydes. Catalysts such as DMAP (10 mol%) in ethanol at 60°C improve cyclization efficiency. Employ Design of Experiments (DoE) to analyze factors like pH, solvent, and stoichiometry. Contradictions in yields (e.g., 30–70%) often arise from steric hindrance; XRD or DFT modeling clarifies structural constraints .

Q. What strategies resolve contradictions in spectroscopic data for dihydrophenanthrene derivatives?

Methodological Answer: Discrepancies in NMR splitting patterns or IR peaks may stem from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental IR spectra with computational (DFT) predictions. Cross-validate purity via elemental analysis or high-resolution mass spectrometry (HRMS) .

Q. How do substituents on the dihydrophenanthrene core influence electronic properties and reactivity?

Methodological Answer: Electron-withdrawing groups (e.g., nitriles) decrease electron density, hindering electrophilic substitution. Use cyclic voltammetry to measure redox potentials and DFT to map frontier molecular orbitals (HOMO/LUMO). UV-Vis spectroscopy reveals bathochromic shifts in π→π* transitions for substituted derivatives. Compare with parent compound data to quantify substituent effects .

Q. What methodologies evaluate the biological activity of 9,10-Dihydrophenanthrene-9-carbonitrile derivatives?

Methodological Answer: Conduct in vitro antimicrobial assays (e.g., broth microdilution) to determine minimum inhibitory concentrations (MIC) against S. aureus and E. coli. For structure-activity relationship (SAR) studies, modify substituents (e.g., alkyl chains, halogens) and test cytotoxicity via MTT assays. Ensure compound stability in PBS (pH 7.4) during bioassays using HPLC .

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